Methyl7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and a methyl ester group at the 2nd position of the dihydrobenzofuran ring. It has a molecular formula of C10H9BrO3 and a molecular weight of 257.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the bromination of 2,3-dihydro-1-benzofuran followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 7th position. The resulting 7-bromo-2,3-dihydro-1-benzofuran is then subjected to esterification using methanol and a suitable acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dihydrobenzofuran ring can be oxidized to form benzofuran derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 7-substituted-2,3-dihydro-1-benzofuran-2-carboxylates.
Oxidation: Formation of benzofuran-2-carboxylates.
Reduction: Formation of 2-hydroxy-7-bromo-2,3-dihydro-1-benzofuran.
Scientific Research Applications
Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: Lacks the ester group, making it less reactive in certain esterification reactions.
Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
Methyl 7-methoxy-2,3-dihydro-1-benzofuran-2-carboxylate:
Uniqueness
Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H9BrO3 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5H2,1H3 |
InChI Key |
KAEODORRRIFSNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.